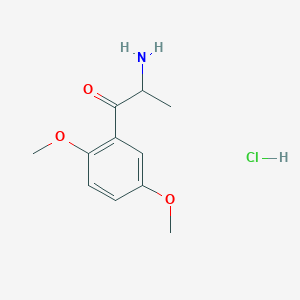![molecular formula C15H19F3N2O2 B1506987 TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE CAS No. 887580-44-1](/img/structure/B1506987.png)
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection with Boc Group: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Boc group can protect reactive sites during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-pyrrolidine
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine
Uniqueness
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to the five-membered pyrrolidine and six-membered piperidine analogs. The trifluoromethyl group further enhances its chemical stability and biological activity.
Propriétés
Numéro CAS |
887580-44-1 |
|---|---|
Formule moléculaire |
C15H19F3N2O2 |
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(trifluoromethyl)anilino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-8-12(9-20)19-11-6-4-5-10(7-11)15(16,17)18/h4-7,12,19H,8-9H2,1-3H3 |
Clé InChI |
UDDYWGGZNODNAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


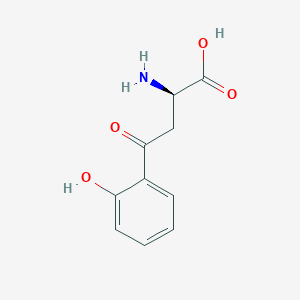

![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)
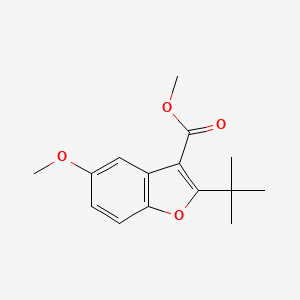
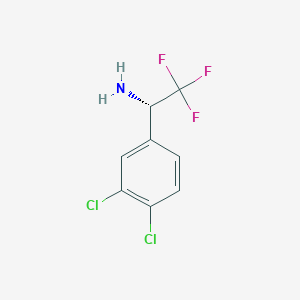
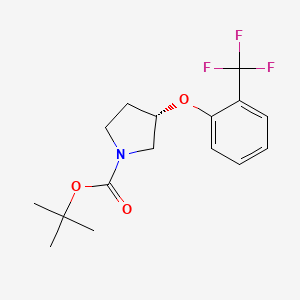
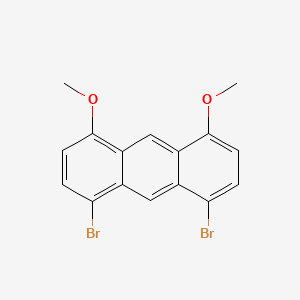
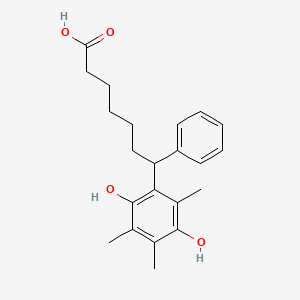
![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)

![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)


